2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine
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Overview
Description
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with three methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine typically involves the reaction of 4-chloroaniline with a suitable morpholine derivative under controlled conditions. One common method includes the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with a morpholine precursor in the presence of a catalyst . The reaction conditions often involve elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2,5,5-trimethylmorpholine
- 2-(4-Fluorophenyl)-2,5,5-trimethylmorpholine
- 2-(4-Methylphenyl)-2,5,5-trimethylmorpholine
Uniqueness
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18ClNO |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2,5,5-trimethylmorpholine |
InChI |
InChI=1S/C13H18ClNO/c1-12(2)9-16-13(3,8-15-12)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3 |
InChI Key |
OMYSRZHFFQUBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)(C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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